molecular formula C₁₉H₃₈O₄ B134719 1-Hexadecanoyl-sn-glycerol CAS No. 32899-41-5

1-Hexadecanoyl-sn-glycerol

Cat. No. B134719
CAS RN: 32899-41-5
M. Wt: 330.5 g/mol
InChI Key: QHZLMUACJMDIAE-GOSISDBHSA-N
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Description

1-Hexadecanoyl-sn-glycerol is a glycerolipid molecule that is a part of a larger family of glycerides, which are esters formed from glycerol and fatty acids. These molecules are significant in biology as they are key components of cell membranes and are involved in various metabolic processes. The structure of 1-hexadecanoyl-sn-glycerol includes a glycerol backbone esterified with a hexadecanoyl (palmitoyl) fatty acid chain.

Synthesis Analysis

The synthesis of related glycerolipids has been explored in research. For instance, the chemo-enzymatic synthesis of 1-O-hexadecyl-2-O-palmitoyl-sn-glycerol was achieved through a two-step process involving esterification followed by alcoholysis catalyzed by a lipase enzyme . This method yielded a high conversion rate of 90% within 3 hours, indicating an efficient synthesis pathway for such glycerolipids.

Molecular Structure Analysis

The molecular structure of glycerolipids like 1-hexadecanoyl-sn-glycerol is characterized by a glycerol backbone with fatty acid chains esterified to it. The specific arrangement of these chains can lead to different packing modes in the solid state, as observed in the polymorphism study of 1,2-dipalmitoyl-3-acyl-sn-glycerols . The study identified three different packing arrangements, which are influenced by the length and position of the fatty acyl chains.

Chemical Reactions Analysis

The chemical reactions involving glycerolipids typically include esterification and hydrolysis. The synthesis process described for 1-O-hexadecyl-2-O-palmitoyl-sn-glycerol involves esterification of the glycerol backbone with fatty acids, followed by alcoholysis . These reactions are fundamental in the formation and breakdown of glycerolipids, which are crucial for the metabolism and structural integrity of cells.

Physical and Chemical Properties Analysis

The physical and chemical properties of glycerolipids are largely determined by their molecular structure. The polymorphism study of 1,2-dipalmitoyl-3-acyl-sn-glycerols revealed that the crystal packing and melting behavior of these molecules are influenced by the length and saturation of the fatty acyl chains . Differential scanning calorimetry and powder X-ray diffraction were used to analyze the most stable crystal forms and their thermal properties, providing insight into the physical characteristics of these compounds.

Scientific Research Applications

Glycerol Oxidation and Catalyst Development

1-Hexadecanoyl-sn-glycerol, as a derivative of glycerol, shares relevance in the field of glycerol oxidation. Research highlights the development of gold-containing catalysts for glycerol oxidation, producing valuable oxygenated compounds for the chemical and pharmaceutical industry. This advancement addresses challenges in selectivity and stability of glycerol oxidation processes (Villa et al., 2015).

Photocatalytic Hydrogen Production

Glycerol's role in photocatalytic hydrogen generation has been studied, focusing on the effects of graphene content in photocatalysts and glycerol concentration. This process is significant in energy conversion, utilizing glycerol to generate hydrogen (Chang et al., 2018).

Synthesis of Arsenic-Containing Phosphatidylcholines

The synthesis of arsenic-containing phosphatidylcholines (AsPCs) from glycerol derivatives is notable, especially for studying biological and toxicological properties of arsenolipids in food (Guttenberger et al., 2017).

Heterogeneous Catalysis in Organic Chemistry

Glycerol serves as a crucial organic building block in sustainable organic chemistry. Heterogeneous catalysis using glycerol has enabled the bypassing of traditional, toxic processes, leading to environmentally friendly routes (Jérôme et al., 2008).

Electrocatalytic Oxidation for Chemical Production

The electrocatalytic oxidation of glycerol offers avenues for producing chemicals with high selectivity and activity, avoiding extensive product separation steps. This process is vital for the valorization of glycerol in sustainable industrial applications (Simões et al., 2012).

Bio-based Chemistry Applications

Glycerol's utilization as a promoting medium for various chemical reactions underlines its versatility in green chemistry. Its role in catalyst-free synthesis and the formation of complex organic compounds demonstrates its potential as a sustainable resource (Safaei et al., 2012).

Ether Lipids Research

1-Hexadecanoyl-sn-glycerol shares structural similarities with ether lipids like 1-O-alkyl-sn-glycerols. Research in this area focuses on the biosynthesis, chemical synthesis, and biological effects of these compounds, contributing significantly to the understanding of lipid chemistry (Magnusson & Haraldsson, 2011).

Safety And Hazards

When handling 1-Hexadecanoyl-sn-glycerol, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

[(2S)-2,3-dihydroxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZLMUACJMDIAE-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701313712
Record name 1-Palmitoyl-sn-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

The product varies from a pale yellow to pale brown oily liquid to a white or slightly off-white hard waxy solid. The solids may be in the form of flakes, powders or small beads, Solid
Record name MONO- AND DIGLYCERIDES OF FATTY ACIDS
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name MG(16:0/0:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011564
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, soluble in ethanol and toluene at 50 °C
Record name MONO- AND DIGLYCERIDES OF FATTY ACIDS
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Product Name

1-Hexadecanoyl-sn-glycerol

CAS RN

32899-41-5, 26657-96-5
Record name 1-Palmitoyl-sn-glycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32899-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl monopalmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026657965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecanoic acid, monoester with 1,2,3-propanetriol
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Record name 1-Palmitoyl-sn-glycerol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2,3-dihydroxypropyl palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.607
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Glycerol palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.519
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MG(16:0/0:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011564
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Component D: A mixture of 5-bromo-4-hydroxy-6-methyl-1,3,3a,7-tetraazaindene, water, and 2.5N NaOH was placed in a beaker and heated to 50° C. to dissolve the materials and form Compound TAI-1. A mixture of boric acid and the indicated thermal solvent was dissolved in water by heating at 50° C. The solution was cooled to room temperature and a portion of deionized lime-processed gelatin was added to the solution to be hydrated for 30 minutes. The mixture was heated to 40° C. for 10 minutes to melt the gelatin. A portion of a dispersion of 6.5 μm polystyrene beads in gelatin was placed in another beaker and heated to 40° C. for 10 minutes to melt the gelatin. The two gelatin containing subcomponents were combined and the mixture was added a 4% active aqueous solution of ZONYL® FS-300 surfactant and a portion of the Compound TAI-1 solution described above.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
TN Ngo, NDP Nguyen, NTL Nguyen… - Natural product …, 2020 - Taylor & Francis
… , named markhasphingolipid A (6) together with five known compounds, 4’,7-O-dimethylapigenin (1), narigenin (2), tectoquinone (3), mollic acid (4), 1-hexadecanoyl-sn-glycerol (5) …
Number of citations: 9 www.tandfonline.com
M Tian, M Chen, YL Bao, CD Xu, QZ Qin… - … Journal of Clinical …, 2017 - ncbi.nlm.nih.gov
… Thirty endogenous metabolites contributing to the separation of asthma patients and healthy controls were tentatively identified in positive mode, such as 1-hexadecanoyl-sn-glycerol, …
Number of citations: 10 www.ncbi.nlm.nih.gov
X Zeng, L Xiang, CY Li, Y Wang, G Qiu, Z Zhang, X He - Fitoterapia, 2012 - Elsevier
… ,4R,9Z)-2-[(2R)-2-hydroxytetracosanoylamino]-1,3,4-octadecanetriol (4), a new ceramide (2), a new glycosyl ceramide (3), four known monoacylglycerols, 1-hexadecanoyl-sn-glycerol (5…
Number of citations: 26 www.sciencedirect.com
H Bador, O Gateau, P Louisot, R Morelis - Chemico-Biological Interactions, 1982 - Elsevier
… The inhibitory effect induced by 1-hexadecanoyl-sn-glycerol-3-phosphorylcholine is partially removed when the hydroxy group in sn-2 is replaced by a fatty acid (C16 or C1s). But the …
Number of citations: 9 www.sciencedirect.com
T Kind, O Fiehn - researchgate.net
… MG(16:0/0:0/0:0) Systematic Name 1-hexadecanoyl-sn-glycerol Formula …
Number of citations: 2 www.researchgate.net
M Kumar, R Silori, P Mazumder, SM Tauseef - Journal of Environmental …, 2023 - Elsevier
… and 1-hexadecanoyl-sn-glycerol were the detected PCP compounds. 1-hexadecanoyl-sn-glycerol … , 1-hexadecylamine and 1-hexadecanoyl-sn-glycerol were detected with normalized …
Number of citations: 5 www.sciencedirect.com
HK Woo, EP Go, L Hoang, SA Trauger… - … Journal Devoted to …, 2009 - Wiley Online Library
Mass spectrometry has become an indispensable tool for the global study of metabolites (metabolomics), primarily using electrospray ionization mass spectrometry (ESI‐MS). However, …
AD Syakti, MM Ahmed, NV Hidayati, E Hilmi, I Sulystyo… - IERI Procedia, 2013 - Elsevier
107 compounds have been qualitatively identified in the water of the Segara Anakan Nature Reserve, Indonesia, using liquid chromatography - mass spectrometry (LC-MS), and …
Number of citations: 21 www.sciencedirect.com
M Robinson, R Burdine, TR Warne - … et Biophysica Acta (BBA)-Lipids and …, 1995 - Elsevier
… Treatment of MDCK cells with the monoacylglycerols, 1-hexadecanoyl-sn-glycerol and 1-oc… of the ether linkage since 1-hexadecanoyl-sn-glycerol was ineffective at concentra- …
Number of citations: 17 www.sciencedirect.com
MN Abdullah, YB Wah, ABA Majeed… - Pertanika Journal of …, 2022 - researchgate.net
… Finally, the metabolomics biomarker, 1-hexadecanoyl-sn-glycerol was found to be upregulated for AD in this study. Currently, no studies have found 1-hexadecanoyl-sn-glycerol …
Number of citations: 4 www.researchgate.net

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